4-(Cyclopentylmethyl)piperidine
Overview
Description
4-(Cyclopentylmethyl)piperidine is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Synthesis Analysis
Piperidines play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The main routes in modern organic chemistry to the synthesis of piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, and amination .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The formation of piperidine derivatives proceeds via a series of intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Gastric Antisecretory Agents
Research has shown that derivatives of piperidines, such as 4-(Diphenylmethyl)piperidines, can be potent oral gastric antisecretory agents. These compounds, such as fenoctimine, have shown potential in the treatment of peptic ulcer disease by exhibiting no anticholinergic activity, which is beneficial for avoiding certain side effects (Scott et al., 1983).
Antimycobacterial Properties
Spiro-piperidin-4-ones, related to the 4-(Cyclopentylmethyl)piperidine structure, have shown significant in vitro and in vivo activity against Mycobacterium tuberculosis. One such compound demonstrated potent antimycobacterial properties, outperforming conventional drugs like isoniazid and ciprofloxacin (Kumar et al., 2008).
Synthesis of Piperidine Derivatives
Novel synthesis routes for 4-substituted benzylpiperidines have been developed, involving cyclization and palladium-catalyzed cross-coupling, demonstrating the versatility of piperidine derivatives in chemical synthesis (Furman & Dziedzic, 2003).
Conformational Studies
Piperidin-4-ones, which share a core structure with 4-(Cyclopentylmethyl)piperidine, have been the subject of conformational studies due to their presence in various natural alkaloids and wide application as drugs. These studies contribute to understanding the stereochemistry of piperidinone chemistry (R. R.M & Ilango S.S., 2014).
Antimicrobial Activity
N-nitroso-2,6-diphenylpiperidin-4-one semicarbazone, a derivative of piperidin-4-one, has shown significant antimicrobial activity against various bacterial and fungal strains. This highlights the potential of piperidine derivatives in developing new antimicrobial agents (Mubarak et al., 2015).
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
properties
IUPAC Name |
4-(cyclopentylmethyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-2-4-10(3-1)9-11-5-7-12-8-6-11/h10-12H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPWYXBDPSDLAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopentylmethyl)piperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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